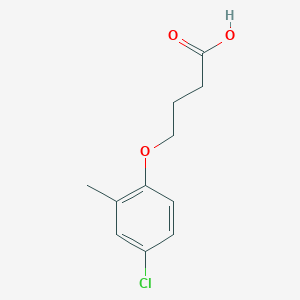

4-(4-Chloro-2-methylphenoxy)butanoic acid

Übersicht

Beschreibung

“4-(4-Chloro-2-methylphenoxy)butanoic acid”, also known as MCPB, is a phenoxybutyric herbicide . It has the molecular formula C10H13ClO3 and a molecular weight of 216.661 . It is used for post-emergence control of broadleaf annual and perennial weeds .

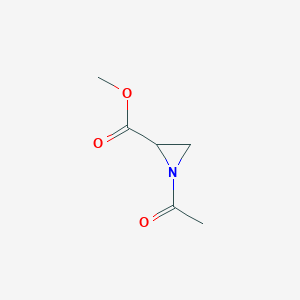

Molecular Structure Analysis

The IUPAC Standard InChI for “4-(4-Chloro-2-methylphenoxy)butanoic acid” isInChI=1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) . The structure is available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis

In susceptible plants, “4-(4-Chloro-2-methylphenoxy)butanoic acid” undergoes beta-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening .Physical And Chemical Properties Analysis

“4-(4-Chloro-2-methylphenoxy)butanoic acid” has a melting point of 101°C . Its vapour pressure is 5.77 ×10-2 mPa at 20°C and 9.83 × 10-2 mPa at 25°C . The partition coefficient (n-octanol and water) is logP >2.37 (pH 5), = 1.32 (pH 7), = -0.17 (pH 9) . Its solubility in water is 0.11 (pH 5), 4.4 (pH 7), 444 (pH 9) (all in g/l, 20 °C) .Wissenschaftliche Forschungsanwendungen

Inhibitory Activities of Polysaccharides

MCPB is used in the study of polysaccharides obtained from Lepidium meyenii Walp . These polysaccharides have shown concentration-dependent inhibitory activity on α-glucosidase . This suggests potential applications in the treatment of diseases like diabetes, where inhibition of α-glucosidase can help control blood sugar levels.

Construction Material

MCPB has been used in the creation of Magnesium-Cemented Poplar Particleboard (MCPB), a new environmental inorganic magnesium cementitious composite . This material has excellent mechanical strength, water resistance, thermal stability, and flame retardancy , making it a promising material for construction.

Chemosensory Research

The gene mcpB, part of the chemosensory gene cluster II, encodes a soluble chemoreceptor . This suggests potential applications in the study of chemosensory systems, which are crucial for many biological processes, including food detection and mating in many species.

Herbicidal Ionic Liquids

MCPB has been used in the synthesis of herbicidal ionic liquids . These ionic liquids have potential applications in agriculture as environmentally friendly alternatives to traditional herbicides.

Analytical Chemistry

MCPB can be used as a reference standard in the determination of MCPB in soil samples using gas chromatography . This suggests applications in environmental monitoring and pollution control.

Physiologically Active Substances

A chloro-substituted analog of MCPB, known as chlorocreasin, has shown pronounced antitumor activity . This suggests potential applications in cancer treatment.

Safety and Hazards

Wirkmechanismus

Target of Action

MCPB primarily targets the Nuclear Hormone Receptor . This receptor is involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

MCPB decreases NF-kappa-B DNA-binding activity and inhibits NF-kappa-B-mediated transcription from the IL6 promoter . It can displace RELA/p65 and associated coregulators from the promoter . MCPB is also recruited to the NF-kappa-B response element of the CCL2 and IL8 promoters and can displace CREBBP .

Biochemical Pathways

In susceptible plants, MCPB undergoes b-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . This process affects the biochemical pathways in the plant, leading to the plant’s death.

Pharmacokinetics

MCPB has low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns . Studies in cattle show that MCPB is excreted in the urine, either unchanged or as MCPA .

Action Environment

MCPB’s action, efficacy, and stability are influenced by environmental factors. It is chemically very stable and stable to hydrolysis at pH 5-9 (25 °C) . The solid is stable to sunlight; solutions degrade, DT50 2.2 d . It is stable to aluminium, tin and iron up to 150 °C . In soil, metabolism involves degradation of the side-chain to 4-chloro-2-methylphenol, ring hydroxylation, and ring opening . Duration of residual activity in soil is c. 6 weeks .

Eigenschaften

IUPAC Name |

4-(4-chloro-2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWADFLAOKUBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6062-26-6 (hydrochloride salt) | |

| Record name | MCPB [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024193 | |

| Record name | Thitrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; Technical product is beige to brown solid; [HSDB] Cream to pale brown solid; [MSDSonline] | |

| Record name | 2-Methyl-4-chlorophenoxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>280 °C | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN CARBON TETRACHLORIDE OR BENZENE; SOL IN ... ETHER, SLIGHTLY SOL IN PETROLEUM OILS, In water, 48 mg/L at 25 °C, In acetone 313, dichloromethane 169, ethanol 150, hexane 0.26, toluene 8 (all in g/L, room temperature) | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000043 [mmHg], VP: Less than 1X10-7 mbar at 20 °C. /MCPB salts/, 4.3X10-7 mm Hg at 20 °C | |

| Record name | 2-Methyl-4-chlorophenoxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Information from the published literature ... concerning the mode of action of phenoxy herbicides indicates that they are systemic growth regulating hormones that act at multiple sites in a plant to disrupt hormone (auxin) balance and protein synthesis. The result is plant growth abnormalities. Uptake of phenoxy herbicides is said to be primarily through the foliage, but root and seed uptake are also said to occur., Like 2,4-D, 4-MCPB is reputed to be an uncoupler of oxidative phosphorylation in mammalian tissues. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

4-(4-Chloro-2-methylphenoxy)butanoic acid | |

Color/Form |

WHITE SOLID, Colorless crystals; (tech., beige to brown flakes) | |

CAS RN |

94-81-5 | |

| Record name | 4-(4-Chloro-2-methylphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPB [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thitrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCPB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA1Z4N1842 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C; (technical 95-100 °C), MP: 99-100 °C /Technical, about 90% pure/ | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of MCPB as a herbicide?

A1: While the exact mechanism of action of MCPB is not fully elucidated, research suggests that it acts as a synthetic auxin. Auxins are plant hormones that regulate growth and development. MCPB disrupts normal plant growth, ultimately leading to the death of susceptible weed species. [, , , , ]

Q2: Does MCPB affect all plants equally?

A2: No, MCPB exhibits selectivity in its herbicidal action. Studies have demonstrated that certain plants, like white clover (Trifolium repens) show varying degrees of resistance to MCPB. [] The reasons for this selectivity are complex and likely involve differences in uptake, translocation, and metabolism of the herbicide between species. []

Q3: Does the presence of other herbicides influence the effectiveness of MCPB?

A3: Yes, research has shown that the simultaneous application of MCPB with certain phenoxy herbicides can lead to antagonistic effects. For instance, the uptake and translocation of haloxyfop-ethoxyethyl in oat (Avena sativa L.) is inhibited when applied in conjunction with MCPB. []

Q4: What is the molecular formula and weight of MCPB?

A4: The molecular formula of MCPB is C11H13ClO3, and its molecular weight is 228.68 g/mol. [, ]

Q5: What spectroscopic techniques are used to characterize MCPB?

A5: Several spectroscopic methods are employed to characterize MCPB, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information about the molecule. []

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in MCPB. []

- Gas Chromatography (GC): GC coupled with various detectors (e.g., electron capture detector) allows for the separation and quantification of MCPB in complex mixtures. [, , ]

Q6: How does MCPB behave under various environmental conditions?

A6: MCPB undergoes degradation in both flooded and upland soils, primarily through hydrolysis to form 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB). [] The rate of degradation can vary depending on factors such as soil type, moisture, and microbial activity. [, , ]

Q7: Does MCPB exhibit any catalytic properties?

A7: While MCPB is primarily known for its herbicidal activity, research suggests that it can act as a corrosion inhibitor. Studies have shown that MCPB can adsorb onto the surface of metals like X70 steel, inhibiting its corrosion in acidic environments. []

Q8: Have computational methods been applied to study MCPB?

A8: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of MCPB. Techniques like molecular dynamics simulations can help in studying the adsorption mechanism of MCPB on metal surfaces, providing insights into its corrosion inhibition properties. [, ]

Q9: What are the challenges associated with the formulation and stability of MCPB?

A9: As with many agrochemicals, ensuring the stability and efficacy of MCPB formulations presents challenges. Factors such as temperature, humidity, and storage conditions can affect the shelf life and performance of MCPB-containing products. [, , ]

Q10: How is the quality of MCPB formulations controlled?

A10: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of MCPB products. These measures may include:

- Analytical method validation: This ensures the accuracy, precision, and specificity of methods used to quantify MCPB. []

Q11: What is the environmental impact of MCPB?

A11: While effective as a herbicide, MCPB's environmental impact requires careful consideration. Studies have investigated its runoff potential from agricultural fields, which can lead to water contamination. [] Understanding the degradation pathways of MCPB in soil and water is crucial for mitigating its environmental impact. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)

![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)